6-(Ethylamino)nicotinaldehyde
Description
6-(Ethylamino)nicotinaldehyde is a pyridine derivative featuring an ethylamino (-NHCH₂CH₃) substituent at position 6 and an aldehyde (-CHO) group at position 3 (Figure 1).
Properties
IUPAC Name |
6-(ethylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-9-8-4-3-7(6-11)5-10-8/h3-6H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOBVQQBEJBNHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethylamino)nicotinaldehyde typically involves the reaction of 6-chloro-4-(ethylamino)pyridin-3-ylmethanol with an oxidizing agent. One common method uses manganese (IV) oxide in dichloromethane at room temperature. The reaction mixture is stirred overnight, filtered, and the filtrate is concentrated to yield 6-chloro-4-(ethylamino)nicotinaldehyde . Another method involves the use of Dess-Martin periodinane in tetrahydrofuran at 0-20°C, followed by extraction and purification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The choice of reagents and conditions may vary to optimize yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 6-(Ethylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of nicotinyl alcohol derivatives.
Substitution: Formation of various substituted nicotinaldehyde derivatives.
Scientific Research Applications
6-(Ethylamino)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Ethylamino)nicotinaldehyde involves its role as a precursor in NAD biosynthesis. It replenishes intracellular NAD levels, which is crucial for cellular metabolism and energy production. In cancer cells, it can counteract the effects of NAD-lowering agents, thereby preventing oxidative stress, mitochondrial dysfunction, and ATP depletion .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Effects
- Substituent Position: The ethylamino group at position 6 in this compound contrasts with analogs like 6-Chloro-4-(ethylamino)nicotinaldehyde, where the ethylamino is at position 3. This positional difference alters electronic effects, with the aldehyde at position 3 being more electrophilic in the absence of electron-withdrawing groups (e.g., Cl) .
- Aryl vs. Alkyl Substituents: Bromophenyl derivatives (e.g., 6-(4-Bromophenyl)nicotinaldehyde) exhibit reduced solubility in polar solvents compared to alkylamino-substituted analogs due to increased hydrophobicity .
Biological Activity
6-(Ethylamino)nicotinaldehyde is a derivative of nicotinic acid and has garnered attention for its biological activities, particularly its role as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD). This compound is characterized by an ethylamino group attached to the nicotinaldehyde structure, which influences its reactivity and biological properties.
The primary mechanism of action for this compound involves its function in NAD biosynthesis. NAD is crucial for various cellular processes, including energy metabolism, DNA repair, and cell signaling. By replenishing intracellular NAD levels, this compound can mitigate oxidative stress and mitochondrial dysfunction in cells, particularly in cancerous tissues where NAD levels are often compromised due to metabolic alterations.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Cellular Metabolism : It plays a significant role in enhancing cellular metabolism by increasing NAD levels, which is essential for ATP production.
- Cancer Research : The compound has been investigated for its potential therapeutic effects in cancer treatment. By counteracting the effects of NAD-lowering agents, it may help prevent ATP depletion and maintain cellular functions in tumor cells.
- Neuroprotection : Preliminary studies suggest that it may have neuroprotective properties, potentially benefiting neurodegenerative conditions by modulating pathways involved in neuronal survival .
Case Studies and Research Findings
-
NAD Biosynthesis Pathways :
- A study demonstrated that this compound effectively replenishes NAD levels in various cell types, leading to improved cell viability under stress conditions. The study utilized both in vitro assays and animal models to confirm these findings.
-
Cancer Cell Studies :
- In vitro experiments on cancer cell lines showed that treatment with this compound resulted in increased resistance to oxidative stress. Cells treated with this compound exhibited higher ATP levels compared to untreated controls, indicating enhanced metabolic activity.
- Neuroprotective Effects :
Comparison with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 6-Chloro-4-(ethylamino)nicotinaldehyde | Contains a chlorine atom; lower reactivity | Limited studies; potential use as an intermediate |
| 6-Methylamino-nicotinaldehyde | Methyl group instead of ethyl | Moderate activity; less effective in NAD replenishment |
| 6-Dimethylamino-nicotinaldehyde | Two methyl groups; altered solubility | Reduced biological activity compared to ethyl derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
